N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidine core. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The resulting intermediate is then further reacted with various reagents to introduce the benzodioxole and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . Similarly, as a cyclin-dependent kinase inhibitor, it interferes with the cell cycle, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:
Palbociclib: A breast cancer drug developed by Pfizer.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
Uniqueness
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide is unique due to its specific structural features, such as the benzodioxole moiety and the carboxamide group, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H16N4O4 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O4/c1-11-21-16-13(3-2-6-19-16)18(24)22(11)8-7-20-17(23)12-4-5-14-15(9-12)26-10-25-14/h2-6,9H,7-8,10H2,1H3,(H,20,23) |
InChI Key |
UUZLWGLDIRJFNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.